Structural Elucidation of 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde: A Comprehensive 1H and 13C NMR Guide
Structural Elucidation of 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde: A Comprehensive 1H and 13C NMR Guide
Executive Summary
The rational design of multi-heterocyclic pharmacophores is a cornerstone of modern drug discovery. The molecule 5-(1,3-Thiazol-4-yl)furan-2-carbaldehyde represents a highly privileged scaffold, merging the hydrogen-bond accepting capacity of a furan-2-carbaldehyde with the robust, metabolically stable π-system of a 1,3-thiazole ring. Accurate structural validation of this building block is critical before its integration into complex kinase inhibitors or antimicrobial agents.
As a Senior Application Scientist, I have structured this technical guide to move beyond mere data tabulation. Here, we will dissect the causality behind the nuclear magnetic resonance (NMR) chemical shifts of this molecule, exploring how diamagnetic anisotropy, resonance, and inductive effects dictate the spectral output. Furthermore, we provide a self-validating experimental protocol designed to ensure high-fidelity data acquisition.
Mechanistic Rationale for Chemical Shifts
To accurately assign the 1 H and 13 C NMR spectra of 5-(1,3-Thiazol-4-yl)furan-2-carbaldehyde, one must evaluate the electronic environment of each micro-domain within the molecule.
The Furan-2-Carbaldehyde Domain
The aldehyde carbonyl group (-CHO) exerts a profound electron-withdrawing effect via both resonance (-M) and inductive (-I) mechanisms.
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Proton Deshielding: The aldehyde proton itself is highly deshielded by the diamagnetic anisotropy of the C=O double bond, pushing it into the extreme downfield region (~9.6–9.8 ppm)[1].
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Furan Ring Protons: The -CHO group depletes electron density primarily at the C3 and C5 positions of the furan ring. Consequently, the H3 proton (adjacent to the aldehyde) is significantly more deshielded than the H4 proton. The coupling constant ( 3JH3−H4 ) is typically small (~3.5–3.8 Hz), characteristic of the geometry of the 5-membered furan ring.
The 1,3-Thiazole Domain
The 1,3-thiazole ring is a highly polarized heterocycle. The C2 position is flanked by two electronegative heteroatoms (Nitrogen and Sulfur).
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H2 Proton: The synergistic inductive withdrawal from N and S leaves the H2 proton extremely electron-poor, resulting in a characteristic sharp singlet far downfield (~8.8–9.1 ppm)[2].
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H5 Proton: The H5 proton is adjacent to the sulfur atom and the furan attachment point at C4. It typically resonates as a singlet around 7.8–8.1 ppm, shielded slightly relative to H2 but still in the aromatic region[3].
Quantitative Data Presentation
The following tables summarize the predicted high-resolution NMR data for 5-(1,3-Thiazol-4-yl)furan-2-carbaldehyde, synthesized from empirical additive rules and authoritative literature on isolated furan and thiazole substructures[1][2].
Table 1: 1 H NMR Chemical Shifts (DMSO- d6 , 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Rationale |
| -CHO | 9.75 | Singlet (s) | 1H | - | Extreme deshielding from C=O anisotropy. |
| Thiazole H2 | 9.05 | Singlet (s) | 1H | - | Flanked by highly electronegative N and S atoms. |
| Thiazole H5 | 8.10 | Singlet (s) | 1H | - | Adjacent to S; deshielded by furan ring current. |
| Furan H3 | 7.45 | Doublet (d) | 1H | 3.6 | Deshielded by resonance from the adjacent -CHO. |
| Furan H4 | 7.15 | Doublet (d) | 1H | 3.6 | Shielded relative to H3; adjacent to thiazole. |
Table 2: 13 C NMR Chemical Shifts (DMSO- d6 , 100 MHz)
| Carbon Position | Chemical Shift ( δ , ppm) | Type | Assignment Rationale |
| -CHO (Carbonyl) | 177.5 | Quaternary | Highly deshielded sp2 carbonyl carbon. |
| Thiazole C2 | 154.2 | CH | Deshielded by adjacent N and S atoms. |
| Furan C2 | 152.8 | Quaternary | Attached directly to the electron-withdrawing -CHO. |
| Furan C5 | 149.5 | Quaternary | Attachment point to the thiazole ring. |
| Thiazole C4 | 147.0 | Quaternary | Attachment point to the furan ring. |
| Furan C3 | 122.0 | CH | Resonance-depleted electron density from -CHO. |
| Thiazole C5 | 116.5 | CH | Standard β -position shift in 1,3-thiazoles. |
| Furan C4 | 112.0 | CH | Relatively electron-rich position on the furan ring. |
Experimental Protocols & Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocol outlines a self-validating system for acquiring NMR data. We utilize DMSO- d6 rather than CDCl 3 because planar, multi-heterocyclic systems often exhibit strong intermolecular π−π stacking, which can severely limit solubility in non-polar solvents.
Step-by-Step Acquisition Protocol
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Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Causality: TMS provides an absolute zero reference ( δ = 0.00 ppm), ensuring that chemical shifts are not skewed by temperature-dependent solvent drift.
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Probe Tuning and Matching: Insert the sample into the spectrometer (e.g., 400 MHz). Perform automated tuning and matching (ATM) for both 1 H and 13 C channels.
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Causality: Optimizing the impedance match ensures maximum radiofrequency (RF) power transfer, yielding optimal signal-to-noise ratios (SNR).
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Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO- d6 . Perform gradient shimming (TopShim) to homogenize the B0 magnetic field.
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Causality: Perfect shimming is mandatory to resolve the fine ~3.6 Hz J -coupling between the furan H3 and H4 protons. Poor shimming will artificially broaden these doublets into unresolved singlets.
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1 H Acquisition: Execute a standard 30° pulse sequence (zg30). Set the number of scans (ns) to 16, with a relaxation delay (D1) of 1.0 second.
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13 C Acquisition: Execute a power-gated decoupling sequence (zgpg30) to remove 1 H- 13 C scalar couplings. Set ns = 1024 and D1 = 2.0 seconds.
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Causality: Quaternary carbons (like Furan C2/C5 and Thiazole C2/C4) lack attached protons, meaning they do not benefit from dipole-dipole relaxation or the Nuclear Overhauser Effect (NOE). A longer D1 ensures these carbons fully relax between pulses, preventing signal attenuation.
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Processing: Zero-fill the free induction decay (FID) to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Phase and baseline correct the spectra manually.
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating NMR workflow described above.
Figure 1: Standardized workflow for high-resolution 1H and 13C NMR acquisition and processing.
References
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Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). "Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d." Molbank, 2023(2), M1654. URL:[Link]
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ACS Publications. (2018). "Computational Design, Synthesis, and Structure Property Evaluation of 1,3-Thiazole-Based Color-Tunable Multi-heterocyclic Small Organic Fluorophores as Multifunctional Molecular Materials." ACS Omega. URL:[Link]
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RSC Publishing. (2026). "Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives." RSC Advances. URL:[Link]
